molecular formula C14H17N3O2 B2651418 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate CAS No. 338757-33-8

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate

Cat. No.: B2651418
CAS No.: 338757-33-8
M. Wt: 259.309
InChI Key: RFAHPJXJDURFLD-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a 3-methylbutanoate ester group. Triazole derivatives are known for their diverse biological activities and have found applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate halide with sodium azide in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

    Preparation of Alkyne Intermediate: The alkyne intermediate is synthesized by reacting a terminal alkyne with an appropriate ester or acid chloride in the presence of a base such as triethylamine.

    CuAAC Reaction: The azide and alkyne intermediates are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the ester functionality enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methyl 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-11(2)8-14(18)19-10-12-9-17(16-15-12)13-6-4-3-5-7-13/h3-7,9,11H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAHPJXJDURFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=CN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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